molecular formula C15H16N2O5 B3169800 4-(([3-(Ethoxycarbonyl)-5-methylisoxazol-4-yl]methyl)amino)benzoic acid CAS No. 938022-07-2

4-(([3-(Ethoxycarbonyl)-5-methylisoxazol-4-yl]methyl)amino)benzoic acid

Cat. No.: B3169800
CAS No.: 938022-07-2
M. Wt: 304.3 g/mol
InChI Key: MSWSRJHZHZRZPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(([3-(Ethoxycarbonyl)-5-methylisoxazol-4-yl]methyl)amino)benzoic acid is a chemical compound with the molecular formula C15H16N2O5 and a molecular weight of 304.29800 g/mol . This benzoic acid derivative features a unique structure incorporating both an isoxazole ring and an ethoxycarbonyl functional group, making it a valuable intermediate in organic synthesis and pharmaceutical research for the development of novel compounds . The calculated density of this compound is 1.329 g/cm³ at 20 °C and 760 mmHg, and it has a high boiling point of approximately 541.2 °C . Its structural complexity suggests potential for various research applications, particularly in medicinal chemistry where it could serve as a key precursor for the synthesis of more complex molecules. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(3-ethoxycarbonyl-5-methyl-1,2-oxazol-4-yl)methylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O5/c1-3-21-15(20)13-12(9(2)22-17-13)8-16-11-6-4-10(5-7-11)14(18)19/h4-7,16H,3,8H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSWSRJHZHZRZPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1CNC2=CC=C(C=C2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001146146
Record name 3-Ethyl 4-[[(4-carboxyphenyl)amino]methyl]-5-methyl-3-isoxazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001146146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

938022-07-2
Record name 3-Ethyl 4-[[(4-carboxyphenyl)amino]methyl]-5-methyl-3-isoxazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=938022-07-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethyl 4-[[(4-carboxyphenyl)amino]methyl]-5-methyl-3-isoxazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001146146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(([3-(Ethoxycarbonyl)-5-methylisoxazol-4-yl]methyl)amino)benzoic acid typically involves multiple stepsThe final step involves the coupling of the isoxazole derivative with benzoic acid under specific reaction conditions, such as the use of a suitable catalyst and solvent .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring to maintain consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-(([3-(Ethoxycarbonyl)-5-methylisoxazol-4-yl]methyl)amino)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines .

Scientific Research Applications

4-(([3-(Ethoxycarbonyl)-5-methylisoxazol-4-yl]methyl)amino)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(([3-(Ethoxycarbonyl)-5-methylisoxazol-4-yl]methyl)amino)benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Structural Comparison

The compound belongs to a broader class of benzoic acid derivatives fused with nitrogen- or oxygen-containing heterocycles. Key structural analogs include:

Compound Name Core Heterocycle Substituents Molecular Formula Key Features Reference
Target Compound Isoxazole (1,2-oxazole) 3-Ethoxycarbonyl, 5-methyl C₁₅H₁₆N₂O₅ Amino-methyl linker, benzoic acid
β-(5-Methyl-3-isoxazolylamido)-benzoic acid (3) Isoxazole 5-Methyl, 3-amide C₁₂H₁₁N₂O₃ Direct amide linkage, no ethoxycarbonyl
2-Hydroxy-4-substituted-3-(benzothiazolylazo)benzoic acid Benzothiazole Azo group (-N=N-), hydroxy, substituents Varies Azo chromophore, dye applications
4-Benzyl-1,3-oxazol-5(4H)-one derivatives Oxazole (1,3-oxazole) 4-Benzyl, acylated amino acids Varies Cyclization via N-acyl-α-amino acids
Ethyl 4-amino-3-benzoylamino-2,3-dihydro-2-iminothiazole-5-carboxylate Thiazole Benzoylamino, imino, ethoxycarbonyl C₁₃H₁₄N₄O₃S Thiazole core, X-ray-confirmed structure

Key Structural Differences :

  • Heterocycle Type : The target compound’s isoxazole (1,2-oxazole) differs from 1,3-oxazoles , thiazoles , and benzothiazoles in ring atom arrangement, affecting electronic properties and stability.
  • Substituents: The ethoxycarbonyl group at position 3 of the isoxazole is unique compared to amide (in compound 3 ) or azo groups (in benzothiazole derivatives ).
  • Linker: The amino-methyl bridge in the target compound contrasts with direct amide or azo (-N=N-) linkages, altering conformational flexibility.
Physicochemical and Functional Properties
  • Solubility : The ethoxycarbonyl group in the target compound may enhance lipophilicity compared to hydroxylated azo derivatives or polar amides .
  • Acidity : Benzoic acid derivatives typically exhibit pKa ~4–5 for the carboxylic proton. Substituents like electron-withdrawing ethoxycarbonyl could lower the pKa slightly compared to methyl or amide analogs.
  • Azo Derivatives: Used as dyes or ligands due to chromophoric azo groups . Thiazole Carboxylates: Structural analogs have shown antimicrobial or enzyme-inhibitory activities .

Biological Activity

4-(([3-(Ethoxycarbonyl)-5-methylisoxazol-4-yl]methyl)amino)benzoic acid, with the CAS number 938022-07-2, is a complex organic compound characterized by its unique molecular structure, which includes an isoxazole ring, an ethoxycarbonyl group, and a benzoic acid moiety. The molecular formula for this compound is C15H16N2O5, and it has a molecular weight of approximately 304.30 g/mol .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is believed to modulate the activity of various enzymes and receptors, leading to diverse biological effects. Research indicates potential applications in antimicrobial and anticancer therapies, among others .

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound and its derivatives. The following table summarizes findings related to its antibacterial and antifungal activities:

CompoundActivity TypeTarget OrganismZone of Inhibition (mm)
This compoundAntibacterialStaphylococcus aureus>16
This compoundAntifungalCandida albicansSignificant
Other derivativesAntibacterialSalmonella enterica>16
Other derivativesAntifungalVarious strainsSignificant

These results indicate that the compound exhibits considerable antibacterial activity against Gram-positive bacteria and antifungal properties against certain fungal strains .

Anticancer Activity

Research has also highlighted the potential anticancer properties of this compound. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. The following table presents data on its efficacy:

Cell LineIC50 Value (µM)Activity Description
MCF-722.54Moderate inhibition
A5495.85Significant inhibition
T47D5.08Significant inhibition

The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that this compound has promising anticancer activity .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis indicates that modifications in the molecular structure significantly influence biological activity. For instance, the presence of electronegative groups at specific positions on the aromatic rings enhances both antibacterial and antifungal activities .

Study 1: Evaluation of Antimicrobial Properties

In a study published in Der Pharmacia Lettre, researchers synthesized various derivatives of para-amino benzoic acid and evaluated their antimicrobial activities. Among these, compounds similar to this compound demonstrated significant antibacterial effects against Staphylococcus aureus and antifungal activity against Candida albicans .

Study 2: Anticancer Efficacy Assessment

A comprehensive evaluation conducted by MDPI focused on novel para-aminobenzoic acid analogs revealed that compounds with structural similarities to this compound exhibited notable anticancer properties across multiple cell lines, including MCF-7 and A549, indicating their potential as therapeutic agents in cancer treatment .

Q & A

Basic: How can researchers optimize the synthetic yield of 4-(([3-(Ethoxycarbonyl)-5-methylisoxazol-4-yl]methyl)amino)benzoic acid?

Methodological Answer:
The synthesis of this compound involves multi-step coupling reactions, typically starting with functionalization of the isoxazole core. Key steps include:

  • Amine coupling : React 3-(ethoxycarbonyl)-5-methylisoxazole-4-carbaldehyde with 4-aminobenzoic acid derivatives under reductive amination conditions (e.g., NaBH3_3CN or H2_2/Pd-C) .
  • Solvent selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of intermediates.
  • Yield optimization : Monitor reaction progress via HPLC or TLC. Adjust stoichiometric ratios (e.g., 1.2:1 aldehyde:amine) to drive completion. Purify via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .

Basic: What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR to confirm substitution patterns. For example, the ethoxycarbonyl group’s methyl protons appear as a triplet at ~1.3 ppm, while the isoxazole methyl group resonates at ~2.5 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C16_{16}H18_{18}N2_2O5_5) with <2 ppm error.
  • Infrared Spectroscopy (IR) : Confirm carbonyl stretches (C=O at ~1700 cm1^{-1}) and aromatic C-H bending .

Advanced: How can computational methods guide reaction design for derivatives of this compound?

Methodological Answer:

  • Reaction path search : Use quantum chemical calculations (e.g., DFT) to predict activation barriers for key steps like amination or ester hydrolysis .
  • Transition state modeling : Identify steric hindrance between the isoxazole methyl group and benzoic acid moiety using software like Gaussian or ORCA.
  • Machine learning : Train models on existing reaction data (e.g., yield, solvent effects) to predict optimal conditions for novel derivatives .

Advanced: How should researchers address contradictions in reported solubility or stability data for this compound?

Methodological Answer:

  • Controlled experiments : Replicate solubility studies (e.g., in DMSO, water, or ethanol) under standardized conditions (25°C, inert atmosphere) to resolve discrepancies .
  • Stability profiling : Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring. Note decomposition products (e.g., benzoic acid or ethoxycarbonyl cleavage fragments) .
  • Cross-validate literature : Compare data from peer-reviewed journals (e.g., Monatshefte für Chemie) with proprietary datasets, excluding unreliable sources .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

  • Temperature : Store at -20°C in airtight, amber vials to prevent photodegradation.
  • Humidity control : Use desiccants (silica gel) to avoid hydrolysis of the ethoxycarbonyl group .
  • Incompatibility note : Avoid strong oxidizers (e.g., HNO3_3), which may degrade the isoxazole ring .

Advanced: What strategies are effective for assessing the biological activity of derivatives targeting enzyme inhibition?

Methodological Answer:

  • Receptor binding assays : Use fluorescence polarization or SPR to measure affinity for targets (e.g., kinases or GPCRs). For example, modify the benzoic acid moiety to introduce fluorophores .
  • In vitro enzyme kinetics : Monitor IC50_{50} values via spectrophotometric assays (e.g., NADH oxidation for dehydrogenases).
  • Structure-activity relationship (SAR) : Systematically vary substituents (e.g., methyl groups on isoxazole) and correlate with activity trends .

Advanced: How can researchers resolve challenges in crystallizing this compound for X-ray studies?

Methodological Answer:

  • Solvent screening : Test mixed-solvent systems (e.g., dichloromethane/hexane or methanol/water) to induce slow evaporation.
  • Temperature gradients : Use a thermal cycler to gradually cool saturated solutions from 50°C to 4°C.
  • Additive use : Introduce nucleation agents (e.g., microseeds or ionic liquids) to overcome amorphous precipitation .

Basic: What safety precautions are necessary when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing.
  • Toxicity mitigation : Although acute toxicity data are limited, treat as a potential irritant. Follow protocols for benzoic acid derivatives (e.g., neutralization with bicarbonate for spills) .

Advanced: How can adsorption studies inform the compound’s environmental fate?

Methodological Answer:

  • Batch adsorption experiments : Use activated carbon or modified clays to measure partition coefficients (Kd_\text{d}).
  • pH-dependent studies : Assess adsorption efficiency at pH 3–10, noting zwitterionic forms of the benzoic acid group.
  • LC-MS/MS quantification : Detect trace residues in simulated wastewater .

Advanced: What statistical approaches are recommended for analyzing dose-response data in pharmacological studies?

Methodological Answer:

  • Non-linear regression : Fit data to Hill or Logit models using software like GraphPad Prism.
  • Bootstrap resampling : Estimate confidence intervals for EC50_{50} values.
  • Meta-analysis : Pool data from multiple assays to identify outliers or batch effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(([3-(Ethoxycarbonyl)-5-methylisoxazol-4-yl]methyl)amino)benzoic acid
Reactant of Route 2
Reactant of Route 2
4-(([3-(Ethoxycarbonyl)-5-methylisoxazol-4-yl]methyl)amino)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.